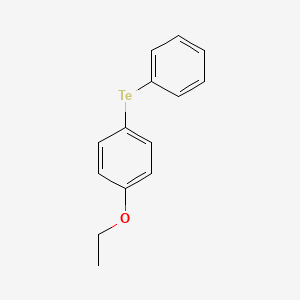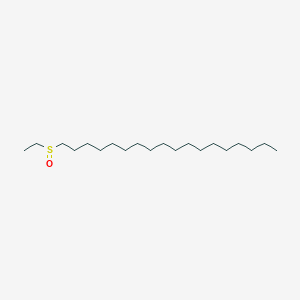
1-Ethylsulfinyloctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylsulfinyloctadecane is an organic compound characterized by a long carbon chain with an ethylsulfinyl functional group. This compound is part of the sulfoxide family, which is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylsulfinyloctadecane can be synthesized through the oxidation of 1-ethylthiooctadecane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylsulfinyloctadecane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed:
Oxidation: 1-Ethylsulfonyl-octadecane.
Reduction: 1-Ethylthiooctadecane.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
1-Ethylsulfinyloctadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethylsulfinyloctadecane involves its interaction with various molecular targets. The sulfoxide group can form hydrogen bonds and interact with polar sites on proteins and enzymes, potentially altering their activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-Methylsulfinyloctadecane: Similar structure but with a methyl group instead of an ethyl group.
1-Propylsulfinyloctadecane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Ethylsulfinyloctadecane is unique due to its specific chain length and the presence of the ethylsulfinyl group. This combination of features can result in distinct physical and chemical properties, such as solubility, reactivity, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
41947-83-5 |
|---|---|
Molecular Formula |
C20H42OS |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1-ethylsulfinyloctadecane |
InChI |
InChI=1S/C20H42OS/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(21)4-2/h3-20H2,1-2H3 |
InChI Key |
SFGBNHXCUKJPJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
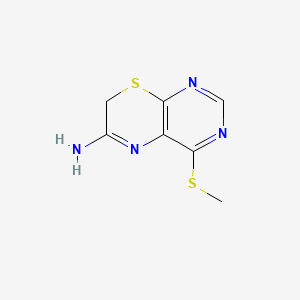

![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
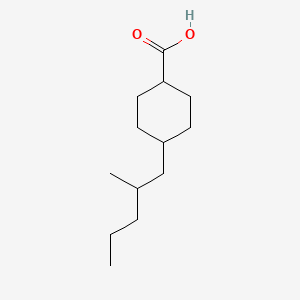

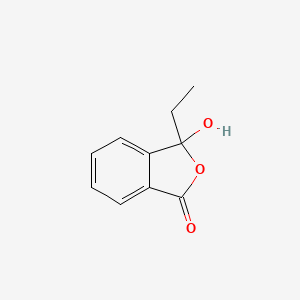

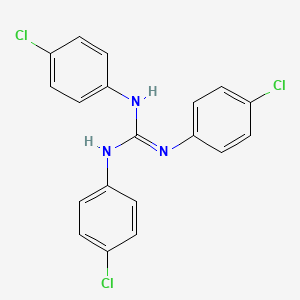

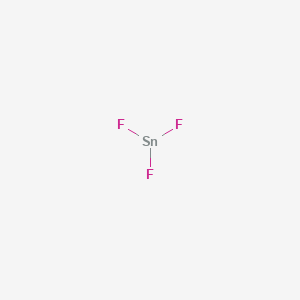
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)

